molecular formula C11H12N2 B2601166 3-Cyclobutyl-1H-indazole CAS No. 1415715-80-8

3-Cyclobutyl-1H-indazole

Cat. No.: B2601166
CAS No.: 1415715-80-8
M. Wt: 172.231
InChI Key: SMVZQNSTJYSVGK-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1H-indazole is a nitrogen-containing heterocyclic compound that features a bicyclic ring structure composed of a pyrazole ring fused to a benzene ring. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

3-Cyclobutyl-1H-indazole has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 3-Cyclobutyl-1H-indazole is not available, general safety measures for handling similar compounds include avoiding direct contact, ensuring sufficient ventilation, avoiding the formation or spread of dust in the air, and using only in a well-ventilated area .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on developing more efficient synthetic approaches and exploring the diverse biological activities of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. For instance, the cyclization of 2-azidobenzaldehydes with amines can yield indazole derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Halogenated indazole derivatives.

Comparison with Similar Compounds

Uniqueness: 3-Cyclobutyl-1H-indazole is unique due to its cyclobutyl group, which can impart different steric and electronic properties compared to other indazole derivatives. This uniqueness can lead to distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-cyclobutyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-7-10-9(6-1)11(13-12-10)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVZQNSTJYSVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C3C=CC=CC3=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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